molecular formula C8H6N2O3 B1233002 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione CAS No. 7600-08-0

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione

Cat. No. B1233002
Key on ui cas rn: 7600-08-0
M. Wt: 178.14 g/mol
InChI Key: ZBUBTIDFWFQVLJ-UHFFFAOYSA-N
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Patent
US05552298

Procedure details

3-Hydroxyphthalic anhydride (2.0 g, 12.2 mmol, Aldrich) was stirred with 25 mL of glacial acetic acid until nearly all dissolved. Hydrazine (8.4 mL, 268 mmol) was added dropwise to the mixture. The reaction mixture fumed and became homogeneous with development of a yellow color. After a few minutes, a white precipitate formed and the yellow color faded. The mixture was stirred for three days and then filtered. The solids were washed with 150 mL of water followed by 125 mL of acetonitrile and allowed to dry in the air and then under vacuum. Yield: 2.06 g (95%). 1H NMR (DMSO-d6): δ 12.83 (s, 1H), 12.06 (s, 1H), 11.68 (s, 1H), 7.76-7.70 (t, 1H), 7.34-7.31 (d, 1H), 7.14-7.12 (d, 1H); 13C NMR (DMSO-d6): δ 163.04, 160.68, 152.74, 136.37, 126.38, 118.34, 114.50, 113.76; MS: (m/e) 178 (M+), 148, 120, 92.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].[NH2:13][NH2:14]>C(O)(=O)C>[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:3]=1[C:8](=[O:7])[NH:13][NH:14][C:5]2=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a few minutes
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with 150 mL of water
CUSTOM
Type
CUSTOM
Details
to dry in the air

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
OC1=C2C(NNC(C2=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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